molecular formula C9H4N4 B3050543 1H-Benzimidazole-5,6-dicarbonitrile CAS No. 267642-46-6

1H-Benzimidazole-5,6-dicarbonitrile

Cat. No.: B3050543
CAS No.: 267642-46-6
M. Wt: 168.15 g/mol
InChI Key: SSHZLNHGCHDFMP-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5,6-dicarbonitrile is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which consists of a benzene ring fused to an imidazole ring.

Scientific Research Applications

1H-Benzimidazole-5,6-dicarbonitrile has a wide range of scientific research applications:

Mechanism of Action

While the exact mechanism of action for 1H-Benzimidazole-5,6-dicarbonitrile is not specified, benzimidazole compounds are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment .

Safety and Hazards

The safety data sheet for 1H-Benzimidazole-5,6-dicarbonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The research and development of imidazole- and benzimidazole-containing drugs is expected to open up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Preparation Methods

The synthesis of 1H-Benzimidazole-5,6-dicarbonitrile typically involves the reaction of o-phenylenediamine with cyanogen bromide under controlled conditions. This reaction leads to the formation of the desired dicarbonitrile compound. Industrial production methods may involve variations in reaction conditions, such as temperature and solvent, to optimize yield and purity .

Chemical Reactions Analysis

1H-Benzimidazole-5,6-dicarbonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

1H-Benzimidazole-5,6-dicarbonitrile can be compared with other benzimidazole derivatives, such as:

This compound stands out due to its specific nitrile groups, which provide unique reactivity and potential for diverse applications.

Properties

IUPAC Name

1H-benzimidazole-5,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHZLNHGCHDFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572479
Record name 1H-Benzimidazole-5,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267642-46-6
Record name 1H-Benzimidazole-5,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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